N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a synthetic ethanediamide derivative featuring a 4-chlorobenzenesulfonyl group, a furan-2-yl moiety, and a 3-phenylpropyl substituent. The 4-chlorobenzenesulfonyl group may enhance metabolic stability and binding affinity to sulfonyl-interacting protein domains, while the furan ring and ethanediamide backbone contribute to hydrogen-bonding interactions and conformational flexibility .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c24-18-10-12-19(13-11-18)32(29,30)21(20-9-5-15-31-20)16-26-23(28)22(27)25-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,21H,4,8,14,16H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSPXJNVMCGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a sulfonamide compound notable for its complex structure and potential biological activities. This article synthesizes available research findings, including its chemical properties, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 476.9 g/mol. Its structure includes:
- Sulfonamide Group : Known for its ability to inhibit certain enzymes.
- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Chlorobenzenesulfonyl Moiety : Enhances the compound's stability and interaction with various biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis. This mechanism underlies the antibacterial properties of many sulfonamides.
- Signaling Pathway Modulation : Studies suggest that compounds with similar structures can modulate key signaling pathways involved in cancer progression, potentially acting as anticancer agents by inhibiting tumor growth.
- Electrophilic Interactions : The furan ring may participate in electrophilic aromatic substitution reactions, allowing it to interact with nucleophiles in biological systems.
Anticancer Potential
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that this compound may exhibit:
- Broad-Spectrum Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Studies : A study demonstrated that a related sulfonamide compound inhibited the growth of several cancer cell lines, suggesting that the furan and sulfonamide groups are critical for its anticancer activity.
- Mechanistic Insights : Another research highlighted that derivatives of this class could disrupt key metabolic pathways in pathogens, leading to enhanced antibacterial efficacy.
Data Table: Summary of Biological Activities
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide, often referred to in scientific literature by its chemical structure or abbreviated as a specific code, has garnered attention in various fields of research due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and biochemistry.
Structure Overview
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : Approximately 385.87 g/mol
- Functional Groups : Sulfonamide, furan, amide
Anticancer Activity
Recent studies have indicated that compounds with sulfonamide groups exhibit anticancer properties. Research has shown that this compound can inhibit specific cancer cell lines by inducing apoptosis. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations of 10 µM and higher, suggesting potential use as an anticancer agent .
Antimicrobial Properties
The sulfonamide moiety also contributes to antimicrobial activity. Research has shown that derivatives of sulfonamides can effectively combat bacterial infections.
- Case Study : In a study focusing on Gram-positive and Gram-negative bacteria, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
Material Science
The unique properties of this compound make it suitable for various applications in material science, particularly in polymer chemistry.
Polymerization Initiators
The compound can act as an initiator for polymerization reactions due to its ability to generate free radicals upon thermal decomposition.
- Research Findings : A study evaluated the use of this compound as an initiator for the polymerization of acrylates, resulting in polymers with enhanced thermal stability and mechanical properties .
Enzyme Inhibition Studies
The compound's structural features allow it to interact with various enzymes, making it a candidate for enzyme inhibition studies.
- Case Study : Research has indicated that the compound inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems. This inhibition could have implications for treating conditions like glaucoma and epilepsy .
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | |
| Antimicrobial | Staphylococcus aureus | 5 | |
| Antimicrobial | Escherichia coli | 15 | |
| Enzyme Inhibition | Carbonic Anhydrase | 20 |
Table 2: Polymerization Characteristics
| Polymer Type | Initiator Used | Properties | Reference |
|---|---|---|---|
| Polyacrylate | N-[2-(4-chlorobenzenesulfonyl)-... | Enhanced thermal stability |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and functional attributes of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide with similar compounds from the evidence:
Key Observations:
Sulfonyl vs. Piperazine Moieties: The target compound’s 4-chlorobenzenesulfonyl group differentiates it from BA74036 (), which contains a 4-phenylpiperazine ring. Sulfonyl groups are known to improve metabolic stability and binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas piperazine moieties enhance solubility and receptor affinity in CNS-targeting agents .
Receptor Affinity : The σ-receptor affinity observed in PPPE-MAMA′-ReO (Ki = 5.71–8.67 μM, ) suggests that ethanediamide derivatives with bulky aromatic substituents (e.g., phenylpropyl) may retain moderate receptor interaction despite structural modifications .
Functional Group Synergy : The furan-2-yl group, common across analogs, likely contributes to π-π stacking interactions in hydrophobic pockets, while the ethanediamide linker provides flexibility for optimal ligand-receptor alignment .
Research Findings and Implications
Structural Modifications and Bioactivity
- BA74036 () : The substitution of sulfonyl with piperazine in BA74036 reduces molecular weight (460.568 vs. estimated ~500 for the target compound) but may compromise metabolic stability due to the basic nitrogen in piperazine .
- PPPE-MAMA′-ReO () : Despite significant structural bulk, this compound retains σ-receptor binding, suggesting that the ethanediamide scaffold tolerates diverse substituents without complete loss of activity .
Pharmacokinetic Considerations
- Sulfonyl-Containing Analogs () : The 4-fluorobenzenesulfonyl derivative exhibits higher purity (95%+) and stability, likely due to the sulfonyl group’s resistance to oxidative degradation compared to amine-containing analogs .
- Ranitidine Derivatives () : The nitroacetamide group in ranitidine-related compounds is associated with rapid metabolism, highlighting the advantage of the ethanediamide linker in the target compound for prolonged half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
